1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂. It features a cyclopropane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and reduction steps can introduce the hydroxy and aldehyde functionalities.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Carboxylic acids, acyl chlorides
Major Products:
Oxidation: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-methanol
Substitution: Various esters and derivatives depending on the substituent
Scientific Research Applications
1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the presence of functional groups. The aldehyde group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and nucleophilic substitution reactions.
Comparison with Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the hydroxypropan-2-yl group, making it less reactive in certain transformations.
1-(1-Hydroxyethyl)cyclopropane-1-carbaldehyde: Similar structure but with a different substituent on the cyclopropane ring.
Uniqueness: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the strained cyclopropane ring and the presence of both hydroxy and aldehyde functional groups. This combination imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H12O2 |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(1-hydroxypropan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6(4-8)7(5-9)2-3-7/h5-6,8H,2-4H2,1H3 |
InChI Key |
WRBOCCHCIMSDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1(CC1)C=O |
Origin of Product |
United States |
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